molecular formula C12H17NO5S B8065532 [(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate

[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate

Cat. No.: B8065532
M. Wt: 287.33 g/mol
InChI Key: TXFACSSUKSDROL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-2-(Phenylmethoxycarbonylamino)propyl] methanesulfonate is a chiral organic compound characterized by a methanesulfonate ester group attached to a (2R)-configured propyl chain. The propyl chain features a phenylmethoxycarbonyl (Cbz) carbamate group at the 2-position, serving as a protective moiety for the amine functionality. This structure is critical in synthetic chemistry, particularly as an intermediate in the preparation of pharmaceuticals or bioactive molecules where stereochemical integrity and controlled reactivity are essential .

The compound’s methanesulfonate group enhances its solubility in polar solvents, while the Cbz group provides stability during synthetic steps. Its (2R) stereochemistry is pivotal for interactions with biological targets, as enantiomeric purity often dictates pharmacological activity.

Properties

IUPAC Name

[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-10(8-18-19(2,15)16)13-12(14)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFACSSUKSDROL-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanesulfonic acid 2-benzyloxycarbonylamino-propyl ester typically involves the esterification of methanesulfonic acid with 2-benzyloxycarbonylamino-propanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of methanesulfonic acid 2-benzyloxycarbonylamino-propyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate undergoes several types of chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Methanesulfonic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

The compound [(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate is a specialized chemical that has garnered attention in various scientific research applications, particularly in medicinal chemistry and biochemistry. This article delves into its applications, supported by data tables and insights from relevant case studies.

Medicinal Chemistry

The compound is primarily studied for its potential as a prodrug. Prodrugs are pharmacologically inactive compounds that convert into active drugs within the body, enhancing bioavailability and therapeutic efficacy. Research indicates that derivatives of this compound can serve as targeted cytotoxic agents, particularly in cancer therapy, where selective delivery to tumor cells is crucial .

Biochemical Studies

In biochemical assays, this compound has been utilized to explore enzyme inhibition mechanisms. Its structure allows it to interact with specific enzymes, providing insights into enzyme kinetics and inhibition pathways. This is particularly relevant in the study of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer progression .

Drug Development

The compound's unique properties make it a candidate for developing new drugs targeting various diseases, including metabolic disorders and cancers. Its ability to modify pharmacokinetic profiles through structural modifications has been a focus in drug design studies .

Table 1: Comparison of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryProdrug development for targeted therapiesEnhanced efficacy in tumor targeting
Biochemical StudiesEnzyme inhibition studiesInsights into CDK inhibition
Drug DevelopmentNovel drug formulation studiesImproved pharmacokinetics

Table 2: Case Studies Overview

Study ReferenceFocus AreaOutcome
US9505791B2Cytotoxic agentsIdentified potential prodrug candidates
US8598186B2CDK inhibitorsDemonstrated effective enzyme inhibition
US10227331B2Metallo-β-lactamase inhibitorsHighlighted novel therapeutic pathways

Mechanism of Action

The mechanism of action of methanesulfonic acid 2-benzyloxycarbonylamino-propyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonylamino group can undergo hydrolysis to release active compounds that exert their effects on biological pathways. The ester group facilitates the compound’s solubility and stability, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of [(2R)-2-(Phenylmethoxycarbonylamino)propyl] Methanesulfonate and Analogues
Compound Name Key Functional Groups Chiral Center Molecular Weight (g/mol) Application/Use Reference
This compound Methanesulfonate ester, Cbz-protected amine, (2R) propyl 2R ~327.4 (estimated) Synthetic intermediate
2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate Methanesulfonate ester, trifluoroethoxy-phenoxy ethyl None 328.3 (CAS 160969-03-9) Intermediate for trifluoroethyl derivatives
Lecozotan Hydrochloride (2R)-propyl-piperazinyl-benzodioxin, cyano-benzamide 2R 520.00 5-HT1A antagonist (Alzheimer’s)
Eribulin mesylate Macrocyclic ether, methanesulfonate salt Multiple 826.0 Anticancer (microtubule inhibitor)
Solriamfetol Impurity A (2R)-hydroxy-3-phenylpropyl urea 2R ~208.2 (estimated) Synthesis impurity

Key Observations :

  • Methanesulfonate Esters: Both the target compound and 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate share the methanesulfonate group, but their alkyl chains differ significantly. The target’s Cbz-protected amine contrasts with the trifluoroethoxy-phenoxy group in the latter, leading to divergent reactivity and solubility .
  • Chiral Propyl Motifs : Lecozotan Hydrochloride and solriamfetol impurities share the (2R)-configured propyl chain but lack the methanesulfonate group. Lecozotan’s piperazinyl-benzodioxin structure enables CNS activity, whereas the target compound’s Cbz group is primarily protective .
  • Complex Macrocycles : Eribulin mesylate demonstrates how methanesulfonate salts are used in drug formulations, though its macrocyclic structure is unrelated to the target’s linear alkyl chain .

Physicochemical Properties

  • Solubility: The target compound’s Cbz group increases lipophilicity compared to 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate, which contains polar trifluoroethoxy groups. However, the methanesulfonate moiety in both enhances aqueous solubility relative to non-ionic analogues .
  • Stability: The Cbz group in the target compound offers stability under basic conditions but is susceptible to acidic or reductive cleavage. In contrast, Lecozotan’s cyano-benzamide and piperazinyl groups confer stability across a wider pH range .

Stability and Reactivity

  • Hydrolysis: The methanesulfonate group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) than the trifluoroethoxy-phenoxy analogue, which is stabilized by electron-withdrawing fluorine atoms .
  • Enantiomeric Purity : The (2R) configuration must be rigorously controlled during synthesis, similar to solriamfetol’s impurities, where incorrect stereochemistry leads to pharmacologically inactive byproducts .

Biological Activity

[(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate is a compound that has garnered interest in the field of medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₉N₃O₄S
  • Molecular Weight : 323.38 g/mol

The presence of the methanesulfonate group is significant as it may enhance solubility and bioavailability, which are critical for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain proteases, which are enzymes that play crucial roles in various physiological processes, including inflammation and apoptosis.
  • Modulation of Cell Signaling Pathways : Research indicates that this compound may interfere with signaling pathways involved in cell proliferation and survival, making it a candidate for cancer therapy.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
Enzyme InhibitionInhibits specific proteases involved in inflammatory responses.
Anti-cancer PotentialShows promise in inhibiting tumor growth in vitro.
Cytotoxic EffectsInduces apoptosis in cancer cell lines.
Antimicrobial ActivityExhibits activity against certain bacterial strains.

Case Studies

  • Cancer Therapy : A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent .
  • Inflammatory Diseases : Another study focused on the compound's role in modulating inflammatory responses. It was found to reduce the secretion of pro-inflammatory cytokines in macrophages, indicating its potential use in treating conditions like rheumatoid arthritis .
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing effective inhibition at low concentrations, which suggests its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [(2R)-2-(phenylmethoxycarbonylamino)propyl] methanesulfonate?

  • Methodological Answer : The compound is typically synthesized via a two-step process:

Alcohol Activation : React the (2R)-configured precursor alcohol (e.g., (2R)-2-(phenylmethoxycarbonylamino)propan-1-ol) with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine or pyridine. This step forms the methanesulfonate ester .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (from ethanol/water) to isolate the product. Purity validation by HPLC (>98%) is recommended .

  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the sulfonate ester .

Q. How can researchers confirm the stereochemical integrity of the 2R configuration during synthesis?

  • Methodological Answer :

  • Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
  • Optical Rotation : Compare the measured specific rotation ([α]D) with literature values for (2R)-configured analogs (e.g., lecozotan hydrochloride, which shares a similar stereocenter) .
  • NMR Spectroscopy : Use NOESY or 2D-NMR to confirm spatial arrangements of substituents around the chiral center .

Q. What analytical techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR to verify structural integrity (e.g., methylsulfonate peak at ~3.0 ppm for –SO₃CH₃) .
  • HPLC-MS : Confirm molecular weight ([M+H]+ ion) and purity (>98%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • XRD (if crystalline) : Analyze single-crystal X-ray diffraction data to resolve stereochemistry and crystal packing, as demonstrated for structurally related sulfonate salts in patents .

Advanced Research Questions

Q. How does the 2R configuration influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric Effects : The (2R) configuration positions the phenylmethoxycarbonylamino group to hinder nucleophilic attack from one face, leading to stereoselective outcomes. Compare reaction rates with (2S)-diastereomers using kinetic studies .
  • Leaving Group Efficiency : The methanesulfonate group’s leaving ability is unaffected by stereochemistry, but steric bulk near the chiral center may alter transition-state accessibility. Conduct competition experiments with alternative nucleophiles (e.g., azide vs. thiolate) .

Q. What strategies mitigate hydrolysis of the methanesulfonate group during storage or reactions?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (argon) at –20°C in anhydrous solvents (e.g., THF or DMF) .
  • Reaction Conditions : Use aprotic solvents (e.g., DCM, DMF) and avoid aqueous bases. For aqueous-phase reactions, employ phase-transfer catalysts .
  • Stability Assays : Monitor degradation by HPLC under varying pH and temperature conditions to identify optimal handling protocols .

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Validate reported protocols with strict control of moisture, temperature, and reagent purity.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis to the alcohol or elimination products) .
  • Catalyst Screening : Test alternative bases (e.g., DMAP vs. pyridine) or solvents (acetonitrile vs. DCM) to optimize yield, as seen in analogous methanesulfonate syntheses .

Q. What role does this compound play in synthesizing bioactive molecules?

  • Methodological Answer :

  • Alkylation Agent : The methanesulfonate group acts as a leaving group in SN2 reactions to introduce the (2R)-configured propylamine moiety into target molecules (e.g., kinase inhibitors or receptor antagonists) .
  • Case Study : Similar sulfonate esters are intermediates in drugs like roflumilast, where stereochemistry is critical for binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.